(4-Chloro-3-nitrophenyl)(pyridin-2-yl)methanone
Overview
Description
Pyridine compounds are widely used in medicinal chemistry due to their therapeutic properties . They are known for their antimicrobial, antiviral, antitumor, analgesic, anticonvulsant, anti-inflammatory, antioxidant, anti-Alzheimer’s, anti-ulcer, and antidiabetic properties .
Molecular Structure Analysis
Pyridine is a six-membered ring with five carbon atoms and one nitrogen atom . The presence of the pyridine nucleus, along with one or more heterocycles, gives the molecule a certain geometry, which determines its interaction with a specific protein .Chemical Reactions Analysis
The reaction mechanism of pyridine compounds is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1- to the 3-position by a [1,5] sigmatropic shift .Scientific Research Applications
Synthesis and Functionalization
- Bazin et al. (2013) explored functionalizing 2-chloro-3-nitroimidazo[1,2-a]pyridine, which is structurally related to 2-(3-Nitro-4-chlorobenzoyl)pyridine. They developed alternative strategies for Suzuki–Miyaura cross-coupling reactions and highlighted the role of the nitro group in facilitating chlorine displacement, leading to a variety of derivatives from imidazo[1,2-a]pyridine (Bazin, Marhadour, Tonnerre, & Marchand, 2013).
Biological Activity and Applications
- Żmigrodzka et al. (2022) studied the synthesis of pyrrolidines, which are biologically significant heterocyclic compounds, through a polar [3+2] cycloaddition reaction. This research demonstrates the potential application of compounds structurally similar to 2-(3-Nitro-4-chlorobenzoyl)pyridine in medical and industrial applications like dyes and agrochemical substances (Żmigrodzka, Sadowski, Kras, Desler, Demchuk, & Kula, 2022).
Material Science and Energetic Materials
- Congming Ma et al. (2018) synthesized a pyridine-based energetic material, 4-amino-5-nitro-[1,2,5]oxadiazolo[3,4-e]tetrazolo[1,5-a]pyridine-3-oxide, from derivatives similar to 2-(3-Nitro-4-chlorobenzoyl)pyridine. This material displayed high density, low thermal stability, and good detonation properties, showcasing its potential in material science (Ma, Pan, Jiang, Liu, & Yao, 2018).
Catalysis and Chemical Reactions
- Manov-Yuvenskii, Smetanin, and Nefedov (1980) investigated the catalytic synthesis of isocyanates using carbonylation of nitro compounds in the presence of pyridine. This research points towards the potential of using similar compounds in catalytic processes for the production of valuable chemical products (Manov-Yuvenskii, Smetanin, & Nefedov, 1980).
Synthetic Chemistry and Diverse Building Blocks
- Figueroa‐Pérez et al. (2006) utilized 6-chloro-4-nitro- and 4,6-dichloro-1H-pyrrolo[2,3-b]pyridine, structurally related to 2-(3-Nitro-4-chlorobenzoyl)pyridine, for the synthesis of 4-substituted 7-azaindole derivatives. Their research highlights the versatility of these compounds as building blocks in synthetic chemistry (Figueroa‐Pérez, Bennabi, Schirok, & Thutewohl, 2006).
Structural Analysis and Molecular Properties
- Chiang and Song (1983) determined the molecular structures of compounds including 4-nitro-, 4-methyl-, and 4-chloro-pyridine-N-oxides, offering insights into the structural properties of compounds similar to 2-(3-Nitro-4-chlorobenzoyl)pyridine. Such studies are crucial for understanding the physical and chemical behaviors of these compounds (Chiang & Song, 1983).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
(4-chloro-3-nitrophenyl)-pyridin-2-ylmethanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClN2O3/c13-9-5-4-8(7-11(9)15(17)18)12(16)10-3-1-2-6-14-10/h1-7H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WECWKOFCSFWMLD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.65 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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